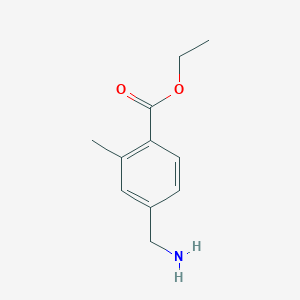

Ethyl 4-(aminomethyl)-2-methylbenzoate

Description

Contextual Significance of Aminomethyl Aromatic Esters in Organic Synthesis

Aminomethyl aromatic esters are a specific subclass of substituted benzoates characterized by the presence of both an aminomethyl (-CH₂NH₂) group and an ester group. This dual functionality imparts significant value in organic synthesis. The primary amine of the aminomethyl group serves as a potent nucleophile or a basic site, while the ester group provides a site for electrophilic attack or saponification.

This bifunctional nature allows these compounds to act as versatile linkers or building blocks for more complex molecular architectures. For instance, the amine can be readily acylated, alkylated, or used in the formation of imines and amides, while the ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. Amino acid esters are crucial intermediates in peptide synthesis and medicinal chemistry. nih.gov Various methods have been developed for the synthesis of these esters, often involving the esterification of the corresponding amino acid using reagents like thionyl chloride in an alcohol or protic acids. nih.gov

General Research Trajectories for Alkyl Aminomethylbenzoate Systems

Research involving alkyl aminomethylbenzoate systems typically follows several key trajectories, driven by their potential applications as synthetic intermediates and bioactive molecules. One major area of investigation is their use in the synthesis of novel heterocyclic compounds, where the amine and a modified ester group can participate in intramolecular cyclization reactions.

Another significant research path is in medicinal chemistry and drug discovery. Benzoate (B1203000) derivatives, in general, have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. ontosight.ai The specific arrangement of the amino and ester functionalities in alkyl aminomethylbenzoates makes them attractive scaffolds for creating libraries of compounds to be screened for enzyme inhibition or receptor binding. For example, related structures are explored as intermediates in the development of therapeutic agents. researchgate.net

Furthermore, the unique electronic properties of these systems are exploited in materials science. A related compound, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), is used as a tertiary amine synergist in combination with photoinitiators for polymerization processes in UV and LED curing systems. hampfordresearch.com This highlights a research trajectory where the amine functionality is leveraged for its electron-donating properties in photoredox catalysis.

Chemical Properties of Related Benzoate Esters

The following tables detail the chemical and physical properties of structurally similar benzoate esters, providing context for the compound class to which Ethyl 4-(aminomethyl)-2-methylbenzoate belongs.

Table 1: Properties of Ethyl 4-(aminomethyl)benzoate Data sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | ethyl 4-(aminomethyl)benzoate |

| CAS Number | 366-84-7 |

| Boiling Point | 293.9±23.0°C at 760 mmHg |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CN |

Table 2: Properties of Ethyl 4-methylbenzoate Data sourced from Sigma-Aldrich and ChemicalBook. sigmaaldrich.comchemicalbook.com

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | ethyl 4-methylbenzoate |

| CAS Number | 94-08-6 |

| Boiling Point | 235 °C (lit.) |

| Density | 1.025 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.508 (lit.) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRYWWFXBDNVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies

Aminolysis Reactions of Benzoate (B1203000) Esters

The reaction of a benzoate ester, such as Ethyl 4-(aminomethyl)-2-methylbenzoate, with an amine is known as aminolysis. This transformation is a fundamental process in organic chemistry for the formation of amides. It is a specific type of nucleophilic acyl substitution.

Mechanistic Elucidation of Amine-Ester Interactions

The aminolysis of esters can proceed through several possible mechanistic pathways. The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (ethoxide in the case of ethyl benzoate) as a leaving group to form the more stable amide product.

Two primary pathways are considered for this reaction:

Stepwise Mechanism: This involves the formation of a distinct tetrahedral intermediate.

Concerted Mechanism: This pathway involves a single transition state where the amine bond is forming concurrently as the alkoxy bond is breaking.

Studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that both the concerted and neutral stepwise mechanisms have similar activation energies. nih.govacs.org Furthermore, the reaction can be catalyzed by a second molecule of the amine, which acts as a general base. This catalytic process provides significant energy savings, favoring a general-base-catalyzed neutral stepwise mechanism. nih.gov The catalyst facilitates the necessary proton-transfer steps during the reaction. nih.govacs.org

Computational Studies on Reaction Pathways and Transition States

Computational chemistry has provided deep insights into the aminolysis of esters. Density Functional Theory (DFT) and ab initio methods have been employed to map the potential energy surfaces, identify transition states, and calculate activation energies for the reaction of simple esters like methyl formate (B1220265) and methyl benzoate with ammonia. nih.govresearchgate.netnih.gov

These studies confirm that for uncatalyzed aminolysis, the stepwise and concerted pathways are energetically similar. nih.govnih.gov However, when a second molecule of ammonia participates (general base catalysis), the stepwise mechanism becomes distinctly more favorable, with transition state energies being lowered by 10-17 kcal/mol compared to the uncatalyzed process. nih.gov For the reaction of methyl benzoate with ammonia, the most favorable pathway was determined to be a general-base-catalyzed neutral stepwise mechanism. nih.govresearchgate.net

| Reaction Pathway | Key Features | Catalysis Effect | Relative Energetic Favorability |

|---|---|---|---|

| Neutral Stepwise | Formation of a distinct tetrahedral intermediate. | Can be uncatalyzed or base-catalyzed. | Similar to concerted pathway when uncatalyzed; highly favored with base catalysis. nih.govnih.gov |

| Concerted | Single transition state; bond formation and breaking are simultaneous. | Less influenced by base catalysis. | Similar to stepwise pathway when uncatalyzed. nih.gov |

| General-Base Catalyzed | A second amine molecule facilitates proton transfer. | Significantly lowers activation energy. nih.gov | The most favorable pathway for methyl benzoate aminolysis. nih.gov |

Electrophilic Aromatic Substitution Reactions on Substituted Benzoates

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of Ethyl 4-(aminomethyl)-2-methylbenzoate is complex due to the presence of three different substituents:

-COOEt (Ethyl Ester): This is an electron-withdrawing group and acts as a deactivating, meta-directing group. fiveable.meuomustansiriyah.edu.iq

-CH₃ (Methyl): This is an electron-donating group (via hyperconjugation) and is an activating, ortho, para-directing group. libretexts.org

-CH₂NH₂ (Aminomethyl): Under neutral or basic conditions, this is a weakly activating, ortho, para-directing group. However, under the acidic conditions often used for EAS (e.g., nitration), the amine is protonated to form -CH₂NH₃⁺, which becomes a deactivating, meta-directing group due to its positive charge.

The final position of substitution for an incoming electrophile depends on the cumulative effect of these groups and the reaction conditions. The directing effects of the existing substituents must be considered in concert. uomustansiriyah.edu.iqucalgary.ca

-CH₃ group directs incoming electrophiles to positions 3 and 5.

-COOEt group directs incoming electrophiles to positions 3 and 5.

-CH₂NH₂ group (under neutral conditions) directs to positions 3 and 5. If protonated to -CH₂NH₃⁺ (under acidic conditions), it also directs to positions 3 and 5.

In this specific molecule, all three substituents, either by their nature or by protonation under reaction conditions, reinforce the direction of an incoming electrophile to the positions meta to the ester and aminomethyl groups, which are also ortho and para to the methyl group. Therefore, electrophilic substitution is strongly favored at positions 3 and 5. The steric hindrance from the adjacent ethyl ester group at position 2 might slightly favor substitution at position 5 over position 3.

| Substituent Group | Position on Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOEt | 1 | Electron-withdrawing | Deactivating | meta (to positions 3, 5) wikipedia.org |

| -CH₃ | 2 | Electron-donating | Activating | ortho, para (to positions 3, 5) libretexts.org |

| -CH₂NH₂ / -CH₂NH₃⁺ | 4 | Weakly activating / Deactivating | Activating / Deactivating | ortho, para / meta (to positions 3, 5) |

Metal-Catalyzed Coupling Reactions and C-H Functionalization

Modern synthetic chemistry has developed powerful metal-catalyzed reactions that enable the precise functionalization of aromatic compounds. These methods are applicable to derivatives of Ethyl 4-(aminomethyl)-2-methylbenzoate, allowing for the construction of more complex molecules.

Directed C-H Activation and Alkynylation

Transition metal-catalyzed C-H activation has become a vital tool for regioselective functionalization, often guided by a directing group on the substrate. oup.com For benzoate derivatives, the ester or a carboxylic acid group can direct a metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate a C-H bond at the ortho position. acs.org This allows for the introduction of new functional groups with high precision.

For example, palladium-catalyzed direct C-H alkynylation allows for the introduction of an alkyne moiety onto an aromatic ring. organic-chemistry.orgresearchgate.net While specific examples on Ethyl 4-(aminomethyl)-2-methylbenzoate are not prominent, the principles of directed C-H functionalization suggest that the ester group could potentially direct a metal catalyst to functionalize the C-H bond at the 3-position. However, the steric bulk of the adjacent methyl group at the 2-position could influence the efficiency of this transformation.

Cross-Coupling Methodologies for Aminomethylbenzoate Derivatives

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstone methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgyoutube.com Derivatives of aminomethylbenzoate can be synthesized or utilized in these powerful transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. youtube.com One powerful application is the synthesis of aminomethylated arenes. For instance, potassium Boc-protected aminomethyltrifluoroborate can be coupled with various aryl and heteroaryl chlorides or mesylates in a Suzuki-Miyaura reaction to install a protected aminomethyl group. nih.govsigmaaldrich.com This provides a complementary approach to traditional methods like nitrile reduction for synthesizing compounds like Ethyl 4-(aminomethyl)-2-methylbenzoate and its analogs. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org A halogenated derivative of Ethyl 4-(aminomethyl)-2-methylbenzoate could undergo this reaction to introduce a wide variety of amine substituents onto the aromatic ring. The efficiency of these reactions often depends on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. beilstein-journals.orgyoutube.comnih.gov This methodology is invaluable for creating libraries of complex aniline (B41778) derivatives for applications in pharmaceuticals and materials science. nih.gov

| Reaction Type | Catalyst System (Typical) | Bond Formed | Application to Aminomethylbenzoates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos/XPhos, K₂CO₃ | C-C | Synthesis of aminomethyl arenes using aminomethyltrifluoroborate salts. nih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)₂, X-Phos, KOt-Bu | C-N | Functionalization of halogenated aminomethylbenzoates with various amines. beilstein-journals.org |

| Directed C-H Alkynylation | Pd(II) complexes, DPEPhos, LiOt-Bu | C-C(sp) | Potential for regioselective introduction of alkyne groups at the ortho position to the ester. organic-chemistry.org |

Detailed Scientific Review on Ethyl 4-(aminomethyl)-2-methylbenzoate Reveals Data Scarcity in Chemical Reactivity

A comprehensive analysis of publicly available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical reactivity and transformation studies of Ethyl 4-(aminomethyl)-2-methylbenzoate, particularly concerning its acid-base chemistry and salt formation.

Despite the clear structural features of the compound—namely a basic aminomethyl group and an ester functional group susceptible to hydrolysis—no dedicated research findings, data tables, or detailed studies outlining its specific acid-base properties or salt formation characteristics could be located. The user-requested article section on "3.4. Acid-Base Chemistry and Salt Formation" for this specific molecule cannot be generated with scientific accuracy based on the available information.

Searches for this compound yielded results for structurally related but distinct molecules, such as Ethyl 4-(aminomethyl)benzoate and Methyl 4-(aminomethyl)benzoate. For instance, studies on the methyl analog describe its formation as a hydrochloride salt during esterification processes with hydrochloric acid. google.comnih.gov This indicates that the aminomethyl group in the para position can be readily protonated to form a stable salt.

However, extrapolating these findings to Ethyl 4-(aminomethyl)-2-methylbenzoate would be scientifically unsound. The presence of a methyl group at the 2-position (ortho to the ethyl ester) introduces steric and electronic effects that would predictably alter the compound's reactivity compared to its non-ortho-methylated counterpart. These effects could influence the pKa of the aminomethyl group, the rate and conditions of salt formation, and the stability of the ester group. Without specific experimental data for the title compound, any discussion would be purely speculative and would not meet the required standards of a detailed and accurate scientific article.

Therefore, due to the absence of direct research on the acid-base chemistry and salt formation of Ethyl 4-(aminomethyl)-2-methylbenzoate, this section of the article cannot be completed.

Design and Synthesis of Derivatives and Analogues

Structural Modification Strategies on the Ethyl 4-(aminomethyl)-2-methylbenzoate Core

The core structure of Ethyl 4-(aminomethyl)-2-methylbenzoate features three primary functional regions amenable to chemical synthesis and modification: the ester moiety, the benzene (B151609) ring, and the aminomethyl side chain. Each of these can be altered to fine-tune the molecule's physicochemical and biological properties.

The ethyl ester group is a common starting point for creating derivative libraries. The most straightforward approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(aminomethyl)-2-methylbenzoic acid, which then serves as a versatile intermediate. This acid can be re-esterified with a wide range of alcohols under various conditions to yield a diverse set of ester analogues.

Common esterification methods include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com

Thionyl Chloride Method: Converting the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with the alcohol.

Carbodiimide-Mediated Coupling: Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) to facilitate ester formation with an alcohol.

These methods allow for the synthesis of a variety of alkyl and aryl esters, enabling the systematic investigation of how the ester group's size, shape, and electronics influence molecular function.

Table 1: Examples of Ester Moiety Variation

| Starting Material | Reagent(s) | Resulting Ester Moiety | Reference |

|---|---|---|---|

| 4-(aminomethyl)benzoic acid | Methanol, HCl | Methyl | google.com |

| 4-(aminomethyl)benzoic acid | Propanol, H₂SO₄ | Propyl | N/A |

| 4-(aminomethyl)benzoic acid | Benzyl alcohol, DCC | Benzyl | N/A |

The aromatic ring of Ethyl 4-(aminomethyl)-2-methylbenzoate offers positions for the introduction of new substituents, although the existing groups (ester, aminomethyl, and methyl) will direct the position of electrophilic aromatic substitution. The activating, ortho-, para-directing aminomethyl group (often protected during synthesis) and the weakly activating, ortho-, para-directing methyl group, along with the deactivating, meta-directing ester group, create a complex substitution pattern. Synthetic chemists can introduce a variety of functional groups to probe the effects of electronic and steric changes on the ring.

Key modification strategies include:

Halogenation: Introduction of fluorine, chlorine, bromine, or iodine atoms using reagents like N-bromosuccinimide (NBS) or selectfluor.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. googleapis.com

Alkylation and Acylation: Friedel-Crafts reactions can introduce new alkyl or acyl groups onto the ring, though these reactions may be complicated by the existing substituents.

These modifications are crucial for creating analogues with altered electronic properties, lipophilicity, and potential for new intermolecular interactions. google.com

The primary amine of the aminomethyl group is a highly reactive nucleophile and a key site for derivatization. A vast array of modifications can be performed at this position to introduce diverse functionalities.

Common modifications include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a widely used method to introduce a variety of substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, or by reaction with alkyl halides. chemicalbook.com

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.

These transformations can significantly alter the basicity, polarity, and hydrogen-bonding capabilities of the aminomethyl side chain. For instance, new heterocyclic compounds can be synthesized from ethyl-4-aminobenzoate by reacting the amino group with hydrazine (B178648) hydrate. researchgate.net

Table 2: Examples of Aminomethyl Group Modifications

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Acylation | Acetyl chloride | -NH-C(O)CH₃ | N/A |

| N-Sulfonylation | Benzenesulfonyl chloride | -NH-SO₂Ph | N/A |

| Reductive Amination | Acetone, NaBH₃CN | -NH-CH(CH₃)₂ | chemicalbook.com |

Combinatorial and Diversity-Oriented Synthesis Approaches for Libraries

To efficiently explore the chemical space around the Ethyl 4-(aminomethyl)-2-methylbenzoate scaffold, combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies. nih.gov These approaches enable the rapid generation of large, systematically organized libraries of related compounds. nih.govnih.gov

In a combinatorial approach, the core scaffold can be functionalized with a set of building blocks at each modification site (ester, aromatic ring, and aminomethyl group). For example, by using 10 different alcohols for esterification, 5 different reagents for aromatic substitution, and 20 different acylating agents for the amine, a library of 10 x 5 x 20 = 1000 distinct compounds can theoretically be generated.

Diversity-oriented synthesis aims to create libraries of structurally complex and diverse molecules, often including various heterocyclic ring systems, starting from a common scaffold. nih.govacs.orgnu.edu.kz For the benzoate (B1203000) core, this could involve multi-step reaction sequences where intramolecular cyclizations lead to novel polycyclic structures. Microwave-assisted conditions can accelerate these reactions, allowing for the rapid and clean synthesis of diverse molecular architectures. nih.gov

Solid-Phase Synthetic Methodologies for Benzoate Derivatives

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry that greatly simplifies the purification process and allows for automation. nih.gov In this methodology, the benzoate scaffold is covalently attached to an insoluble polymer support (resin).

A typical solid-phase synthesis workflow for benzoate derivatives involves:

Linker Attachment: The 4-(aminomethyl)-2-methylbenzoic acid core is attached to a suitable resin, often through its carboxylic acid function, via a chemical linker.

On-Resin Modifications: Chemical transformations, such as modifications to the aminomethyl group or the aromatic ring, are carried out on the resin-bound molecule. Excess reagents and by-products are easily removed by washing the resin. researchgate.net

Cleavage: Once all synthetic steps are complete, the final derivative is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified product in solution. nih.gov

This technique has been successfully applied to the synthesis of peptides containing 4-(aminomethyl)benzoic acid units and other complex structures like 1,4-benzodiazepine-2,5-diones, demonstrating its utility for creating libraries of benzoate derivatives. nih.govnih.gov

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in Ethyl 4-(aminomethyl)-2-methylbenzoate. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The FT-IR spectrum provides key information about the molecular structure. The presence of the primary amine (NH₂) group is typically indicated by a pair of medium-intensity stretching vibrations in the region of 3400-3250 cm⁻¹. The ester functional group is readily identified by a strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, which is expected to appear around 1720-1700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appears in the 3000-2850 cm⁻¹ range. Furthermore, C-O stretching of the ester and C-N stretching of the aminomethyl group would produce characteristic bands in the fingerprint region (approximately 1300-1000 cm⁻¹).

Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. Symmetrical vibrations, which might be weak in the FT-IR spectrum, can be more prominent in the Raman spectrum, offering a more complete vibrational analysis.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for Ethyl 4-(aminomethyl)-2-methylbenzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |

| Ester (C=O) | Stretch | 1720 - 1700 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1500 | Medium |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 4-(aminomethyl)-2-methylbenzoate by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy, the protons of the ethyl ester group are expected to show a characteristic triplet-quartet pattern. The methyl protons (-CH₃) of the ethyl group would appear as a triplet at approximately 1.3-1.4 ppm, while the methylene (B1212753) protons (-OCH₂-) would be a quartet further downfield, around 4.2-4.3 ppm. The methyl group attached to the benzene (B151609) ring at position 2 would produce a singlet at about 2.4-2.5 ppm. The aminomethyl protons (-CH₂NH₂) are expected to appear as a singlet around 3.8-4.0 ppm. The protons of the primary amine (-NH₂) would likely produce a broad singlet. The three aromatic protons would exhibit distinct signals in the 7.0-8.0 ppm region, with splitting patterns determined by their coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The ester carbonyl carbon is the most deshielded, appearing around 166-168 ppm. The aromatic carbons would resonate in the 125-150 ppm range. The methylene carbon of the ethyl ester (-OCH₂) is expected around 60-61 ppm, while its methyl carbon (-CH₃) would be upfield at about 14-15 ppm. The carbon of the methyl group on the ring would appear near 20-22 ppm, and the aminomethyl carbon (-CH₂NH₂) would be found around 45-46 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 4-(aminomethyl)-2-methylbenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-OCH₂CH₃ ) | 1.3 - 1.4 | Triplet |

| Ring-CH₃ | 2.4 - 2.5 | Singlet |

| Aminomethyl (-CH₂ NH₂) | 3.8 - 4.0 | Singlet |

| Ethyl (-OCH₂ CH₃) | 4.2 - 4.3 | Quartet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |

| Amine (-NH₂) | Variable | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-(aminomethyl)-2-methylbenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-OCH₂CH₃ ) | 14 - 15 |

| Ring-CH₃ | 20 - 22 |

| Aminomethyl (-CH₂ NH₂) | 45 - 46 |

| Ethyl (-OCH₂ CH₃) | 60 - 61 |

| Aromatic (Ar-C) | 125 - 150 |

| Ester (C=O) | 166 - 168 |

Advanced NMR Techniques for Stereochemical Elucidation

While Ethyl 4-(aminomethyl)-2-methylbenzoate is not a chiral molecule, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the structural assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would link each proton signal to its directly attached carbon atom. An HMBC spectrum is crucial for establishing long-range connectivity, for example, by showing correlations from the aminomethyl protons to the quaternary aromatic carbon at position 4, confirming the substituent's location.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For Ethyl 4-(aminomethyl)-2-methylbenzoate (C₁₁H₁₅NO₂), the molecular weight is 193.24 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 193.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of the ethoxy radical (-•OCH₂CH₃): This would result in a prominent fragment ion at m/z = 148 (M - 45), corresponding to the acylium ion.

Alpha-cleavage of the aminomethyl group: Cleavage of the C-C bond between the benzene ring and the aminomethyl group could lead to a fragment at m/z = 164, corresponding to the loss of the •CH₂NH₂ radical.

Loss of an ethyl group (-•CH₂CH₃): This would produce a fragment at m/z = 164 (M - 29).

Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl 4-(aminomethyl)-2-methylbenzoate

| m/z | Proposed Fragment | Neutral Loss |

| 193 | [C₁₁H₁₅NO₂]⁺• (Molecular Ion) | - |

| 164 | [M - CH₂CH₃]⁺ or [M - CH₂NH₂]⁺ | •CH₂CH₃ or •CH₂NH₂ |

| 148 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of Ethyl 4-(aminomethyl)-2-methylbenzoate and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer or acid additive like trifluoroacetic acid. The compound's purity would be determined by the area percentage of its peak in the chromatogram.

Gas Chromatography (GC), another viable method, would be suitable if the compound is thermally stable and volatile. For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system like ethyl acetate/hexanes would be employed to isolate the compound from reaction mixtures.

Other Advanced Analytical Techniques (e.g., P-XRD, Particle Size Distribution for synthetic development)

The synthetic development of Ethyl 4-(aminomethyl)-2-methylbenzoate necessitates rigorous control over its solid-state characteristics. While spectroscopic methods confirm the molecular structure, techniques like P-XRD and particle size analysis characterize the bulk properties of the synthesized material, which are vital for process control and product specification.

Powder X-ray Diffraction (P-XRD)

Powder X-ray Diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity. In the context of Ethyl 4-(aminomethyl)-2-methylbenzoate synthesis, P-XRD is employed to:

Identify the Crystalline Form: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different crystalline structures, known as polymorphs. Polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. P-XRD patterns are unique to each crystalline form, acting as a "fingerprint" for identification.

Assess Crystallinity: The P-XRD pattern of a highly crystalline sample of Ethyl 4-(aminomethyl)-2-methylbenzoate would show sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample would produce a broad, diffuse halo. The degree of crystallinity is a critical quality attribute that can affect the material's handling and dissolution properties.

Monitor Phase Purity: P-XRD can detect the presence of any unwanted crystalline impurities or different polymorphic forms within the bulk sample, ensuring the desired solid form is consistently produced.

A representative P-XRD analysis of a crystalline batch of Ethyl 4-(aminomethyl)-2-methylbenzoate would yield a diffractogram with characteristic peaks at specific 2θ angles. While specific experimental data for this compound is not publicly available, a hypothetical data set is presented below to illustrate the nature of such findings.

| 2θ (degrees) | Intensity (%) |

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 78 |

| 19.1 | 62 |

| 21.7 | 85 |

| 24.6 | 50 |

| 28.9 | 33 |

| Note: This data is illustrative and does not represent actual experimental results for Ethyl 4-(aminomethyl)-2-methylbenzoate. |

Particle Size Distribution

The particle size and its distribution are critical physical properties of a powdered substance that can influence a wide range of behaviors, including flowability, bulk density, dissolution rate, and reactivity. In the synthetic development of Ethyl 4-(aminomethyl)-2-methylbenzoate, controlling the particle size is essential for:

Processability: Consistent particle size ensures smooth and predictable behavior during filtration, drying, and milling operations.

Formulation: In applications where the compound is part of a formulation, the particle size can affect the homogeneity of the mixture and the performance of the final product.

Reaction Kinetics: For reactions involving the solid material, the particle size can influence the surface area available for reaction, thereby affecting the reaction rate.

Laser diffraction is a common technique used to measure particle size distribution. The results are typically reported in terms of various statistical parameters, such as the D10, D50 (median), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles.

An example of particle size distribution data for a batch of Ethyl 4-(aminomethyl)-2-methylbenzoate might look as follows:

| Parameter | Value (µm) |

| D10 | 5.2 |

| D50 | 25.8 |

| D90 | 75.3 |

| Note: This data is illustrative and does not represent actual experimental results for Ethyl 4-(aminomethyl)-2-methylbenzoate. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed to optimize the molecular geometry and predict bond lengths, bond angles, and dihedral angles. researchgate.net

The process begins with a potential energy surface (PES) scan to identify the most stable conformer (the global minimum). researchgate.net This involves systematically rotating flexible parts of the molecule, such as the ethyl ester and aminomethyl groups, to map out the energy landscape. For a molecule like Ethyl 4-(aminomethyl)-2-methylbenzoate, key rotations would occur around the C-O bond of the ester and the C-C bond connecting the aminomethyl group to the benzene (B151609) ring. The optimized geometry corresponds to the structure with the lowest electronic energy.

While specific data for the title compound is not available, the table below presents typical geometric parameters for a related structure, ethyl 4-amino-3-methylbenzoate, obtained through crystallographic studies, which computational methods aim to replicate. nih.gov

Table 1: Representative Geometric Parameters for a Related Benzoate (B1203000) Structure

| Parameter | Bond | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C-O (carbonyl) | ~1.25 |

| Bond Length | C-O (ester) | ~1.35 |

| Bond Length | C-N | ~1.40 |

| Bond Angle | O-C-O (ester) | ~125° |

| Bond Angle | C-C-N | ~120° |

Note: Data is generalized from analogous structures for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs) that govern chemical reactions. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmaterialsciencejournal.org These energies are calculated using methods like DFT (B3LYP) or time-dependent DFT (TD-DFT). researchgate.netresearchgate.netmaterialsciencejournal.org

Another critical tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. thaiscience.inforesearchgate.netmaterialsciencejournal.org Typically, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For Ethyl 4-(aminomethyl)-2-methylbenzoate, the oxygen atoms of the ester group and the nitrogen of the amino group would be expected to be regions of negative potential.

The following table shows FMO data for a related compound, illustrating the type of information generated in such an analysis. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Note: Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate as an example. materialsciencejournal.org

Natural Bond Orbital (NBO) and Orbital Interaction Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding patterns, including lone pairs and bond orbitals, and quantifies delocalization effects within the molecule. wisc.edumaterialsciencejournal.org This method investigates intramolecular interactions, such as hyperconjugation, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.orgnih.gov

A study on ethyl 4-aminobenzoate (B8803810), a structurally similar compound, revealed significant electron delocalization from the C13-C15 π orbital to the O4-C17 π* acceptor, with a stabilization energy of 25.77 kcal/mol, highlighting the importance of such intramolecular charge transfers. researchgate.net

Table 3: Illustrative NBO Analysis of Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(O) | π*(C-C) | High |

| n(N) | π*(C-C) | High |

| π(C-C) | π*(C-O) | Moderate |

Note: This table represents expected interactions in a substituted benzoate. E(2) values quantify the stabilization energy from donor-acceptor interactions.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in mapping out reaction pathways and understanding reaction mechanisms at a molecular level. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS).

Transition state calculations are used to determine the structure of the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier of the reaction. Locating the TS allows for the calculation of activation energies, which are crucial for predicting reaction rates and feasibility. Techniques like DFT are employed to optimize the geometry of the transition state. This type of analysis could be applied to understand the synthesis of Ethyl 4-(aminomethyl)-2-methylbenzoate or to predict its reactivity in various chemical transformations. However, specific studies elucidating reaction mechanisms involving this compound are not readily found in the literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or rocking. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This analysis provides insight into the electronic transitions, often involving the HOMO and LUMO. researchgate.netmaterialsciencejournal.org

NMR Spectroscopy: While not explicitly covered in the provided sources, methods like GIAO (Gauge-Independent Atomic Orbital) can be used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound (ethyl 4-aminobenzoate)

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3538 | ~3530 | NH₂ str. |

| C=O Stretch | ~1903 | ~1960 | C=O str. |

| CH₂ Rocking | ~1170 | ~1165 | CH₂ rock |

| CH₃ Rocking | ~1038 | ~1040 | CH₃ rock |

Note: Data is derived from studies on ethyl 4-aminobenzoate to illustrate the methodology. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling (Mechanism of binding)

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as Ethyl 4-(aminomethyl)-2-methylbenzoate, binds to a macromolecular target, typically a protein. diva-portal.org This technique is a cornerstone of structure-based drug design, helping to identify potential biological targets and understand the mechanism of action. nih.govresearchgate.net

The docking process involves several steps:

Preparation: The 3D structures of the protein receptor and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the flexibility of the ligand and parts of the protein.

Binding Site Identification: A binding pocket or cavity on the protein surface is identified, often based on the location of a known inhibitor or through computational pocket-finding algorithms. unar.ac.idnih.gov

Docking Simulation: The ligand is placed in various positions and orientations within the binding site, and its conformational flexibility is explored.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking the most likely binding modes. unar.ac.id

The results of a docking study reveal the specific interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.gov This detailed understanding of the binding mechanism is crucial for optimizing the ligand's structure to improve its affinity and selectivity. While no specific molecular docking studies for Ethyl 4-(aminomethyl)-2-methylbenzoate have been reported, this methodology represents a key approach to exploring its potential pharmacological activity. diva-portal.org

Exploration of Chemical and Material Applications

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

The primary application of Ethyl 4-(aminomethyl)-2-methylbenzoate is as a synthetic intermediate. The presence of both a nucleophilic aminomethyl group and an electrophilic ester group on a rigid aromatic scaffold allows for sequential and site-selective reactions.

The aminomethyl group (-CH₂NH₂) is a key reactive site. As a primary amine, it can readily participate in a variety of classic organic reactions, including:

Amide formation: Reacting with acyl chlorides, anhydrides, or carboxylic acids to form N-substituted amides. This is a fundamental transformation for building peptide-like structures or introducing new functional side chains.

Schiff base formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Simultaneously, the ethyl ester group (-COOCH₂CH₃) can be modified, typically through:

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions. This unmasks a new reactive handle for further functionalization, such as amide coupling using different amines.

Transesterification: Reaction with other alcohols to change the ester group.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.

This dual reactivity makes Ethyl 4-(aminomethyl)-2-methylbenzoate a versatile building block for constructing complex target molecules, particularly in medicinal chemistry and fine chemical synthesis. For instance, esters of 4-(aminomethyl)benzoic acid are known to be valuable intermediates for the synthesis of active pharmaceutical ingredients. The general strategy involves first reacting the more labile amine group, protecting it if necessary, and then modifying the more robust ester group, or vice versa, to build molecular complexity step-by-step.

Role in Polymer Chemistry and Monomer Synthesis

In polymer chemistry, molecules that contain at least two reactive functional groups can often serve as monomers for step-growth polymerization. Ethyl 4-(aminomethyl)-2-methylbenzoate fits this description perfectly. The amine and ester functionalities allow it to act as an AB-type monomer, where 'A' (the amine) can react with 'B' (the ester or its derivative) of another monomer molecule.

For example, through polycondensation reactions, it can be used to synthesize polyamides. This can be achieved by first hydrolyzing the ester to the carboxylic acid, creating 4-(aminomethyl)-2-methylbenzoic acid. This amino acid monomer can then be polymerized under heat to form a polyamide, with amide linkages formed between the amino group of one monomer and the carboxyl group of another.

Alternatively, the compound could be incorporated as a co-monomer to modify the properties of existing polymers. By introducing it into a polymerization mixture, its distinct chemical structure can be used to impart specific characteristics, such as increased rigidity due to the benzene (B151609) ring, or to provide reactive sites (pendant amine or ester groups) for post-polymerization modification.

Applications in Materials Science, including Non-Linear Optical (NLO) Properties

The development of new materials with specific optical properties is a significant area of materials science. Organic molecules with non-linear optical (NLO) properties are of particular interest for applications in optoelectronics and photonics. Such molecules typically possess a π-conjugated system linking an electron-donating group and an electron-accepting group, creating a "push-pull" electronic structure.

While specific NLO data for Ethyl 4-(aminomethyl)-2-methylbenzoate is not widely reported, its molecular framework contains the essential components that could lead to NLO activity. The benzene ring acts as the π-conjugated bridge. The aminomethyl group is a potential electron donor, while the ethyl ester group is an electron acceptor. This intramolecular charge-transfer characteristic is a prerequisite for second-order NLO properties.

Research on similar benzoate (B1203000) derivatives has demonstrated their potential as NLO materials. For example, polymers containing benzoate structures with push-pull chromophores have been shown to exhibit excellent and stable Second Harmonic Generation (SHG) effects. The study of related compounds like Ethyl p-amino benzoate (EPAB), which has a similar donor-acceptor structure, has identified it as a promising organic NLO material. This suggests that Ethyl 4-(aminomethyl)-2-methylbenzoate could be a candidate for similar applications, potentially after further molecular engineering to enhance its hyperpolarizability.

Table 1: NLO Coefficients for a Related Polymer System

| NLO Coefficient | Value (pm V⁻¹) |

|---|---|

| χzzz⁽²⁾ | 280 ± 10 |

| χzxx⁽²⁾ | 100 ± 10 |

Data for a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore, demonstrating the NLO potential of benzoate-containing polymer systems.

Catalysis Research (e.g., Ligand Design for Metal-Catalyzed Reactions)

In the field of catalysis, organic molecules known as ligands are used to bind to a central metal atom, modifying its reactivity and selectivity in catalytic cycles. The design of effective ligands is crucial for developing new and efficient metal-catalyzed reactions.

Ethyl 4-(aminomethyl)-2-methylbenzoate possesses functional groups that are capable of coordinating with metal centers. The nitrogen atom of the primary amine has a lone pair of electrons that can be donated to a metal, making it a potential N-donor ligand. The oxygen atoms of the ester group can also act as weaker O-donors.

This structure allows for its use as a building block in the synthesis of more complex chelating ligands. The amine group can be readily functionalized to introduce other donor atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms) to create multidentate ligands. A ligand that can bind to a metal through multiple points (chelation) often results in a more stable and well-defined metal complex, which can lead to higher activity and selectivity in catalysis. For example, the amine could be reacted with pyridine-2-carboxaldehyde to create a bidentate N,N-ligand, or with diphenylphosphine-containing reagents to create P,N-ligands, which are highly valuable in cross-coupling reactions. The rigid benzoate backbone provides a defined scaffold to position these donor groups in specific spatial orientations around the metal center.

Investigations into Biological Activities Mechanistic and in Vitro Focus Only

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, HCV Helicase)

Currently, there is a notable absence of published research specifically detailing the inhibitory effects of Ethyl 4-(aminomethyl)-2-methylbenzoate on enzymes such as tyrosine kinases or Hepatitis C virus (HCV) helicase. While structurally related benzoate (B1203000) and aromatic amine compounds have been investigated as potential enzyme inhibitors in broader drug discovery screens, dedicated studies focusing on this specific molecule are not available in the public domain. The unique substitution pattern of the aminomethyl and methyl groups on the benzoate ring suggests that its inhibitory profile would be distinct, but this remains to be experimentally verified.

Receptor Interaction Studies (e.g., Glycine (B1666218) Transporters)

Similar to enzyme inhibition, specific in vitro studies examining the interaction of Ethyl 4-(aminomethyl)-2-methylbenzoate with neuronal receptors, such as glycine transporters, have not been reported in the scientific literature. Glycine transporters are critical for regulating neurotransmitter levels, and while various small molecules are known to modulate their activity, the affinity and functional effect of Ethyl 4-(aminomethyl)-2-methylbenzoate on these transporters are yet to be determined.

In Vitro Antimicrobial and Antifungal Efficacy Studies against Pathogens

Investigations into the direct antimicrobial and antifungal properties of Ethyl 4-(aminomethyl)-2-methylbenzoate are not extensively documented. While the broader class of benzoate esters and related aromatic compounds have been noted for their antimicrobial activities, specific data, including minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values for Ethyl 4-(aminomethyl)-2-methylbenzoate against a panel of pathogenic bacteria and fungi, are not available in peer-reviewed sources. The potential for the aminomethyl and methyl substituents to influence cell wall permeability or interfere with microbial metabolic pathways is a plausible hypothesis that awaits experimental validation.

Assessment of Antioxidant Properties in Chemical Systems

Direct experimental evaluation of the antioxidant properties of Ethyl 4-(aminomethyl)-2-methylbenzoate using standard chemical assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, has not been specifically reported. The antioxidant potential of phenolic and aminic compounds is well-established, often relating to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the aminomethyl group on the benzene (B151609) ring of Ethyl 4-(aminomethyl)-2-methylbenzoate suggests it may possess some antioxidant capacity, but this requires direct empirical assessment.

Molecular Modeling and Chemoinformatics for Biomolecular Interactions

Computational studies, such as molecular docking and chemoinformatic analyses, specifically focused on Ethyl 4-(aminomethyl)-2-methylbenzoate to predict its binding affinity and interaction patterns with biological targets like enzymes or receptors, are not presently found in the literature. Such in silico methods are invaluable for generating hypotheses and guiding experimental work by predicting potential binding modes and estimating the strength of interactions. However, without experimental data for validation, the theoretical biomolecular interactions of this compound remain speculative.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes for Substituted Benzoates

The chemical industry's shift towards environmental stewardship has catalyzed significant research into green and sustainable synthetic methodologies. Future efforts concerning substituted benzoates will prioritize the development of processes that are not only efficient but also ecologically benign.

Key strategies in this domain include:

Catalyst-Free Synthesis: A primary goal is to develop synthetic routes that eliminate the need for traditional, often metal-based, catalysts. bohrium.combohrium.comresearchgate.netrsc.orgrsc.org Such catalyst-free approaches reduce process complexity, minimize toxic waste, and lower costs associated with catalyst separation and recycling. bohrium.combohrium.com Research will likely focus on leveraging inherent substrate reactivity under mild conditions, potentially using thermal or microwave activation. uwlax.edu

Sustainable Solvents: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Future syntheses of substituted benzoates will increasingly utilize environmentally friendly solvents such as water, ethanol, or bio-based alternatives like Cyrene. bohrium.combohrium.commdpi.comrsc.org Water-based syntheses, in particular, offer significant advantages in terms of cost, safety, and environmental impact. rsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled specificity and operates under mild conditions, presenting a highly sustainable alternative to conventional chemical synthesis. nih.govrsc.orgbeilstein-journals.org Research into lipases and other enzymes for the synthesis of benzoate (B1203000) esters is an active area. nih.govresearchgate.netresearchgate.net Future work will likely involve engineering more robust and efficient enzymes for the production of complex substituted benzoates from renewable feedstocks like glucose or glycerol. nih.govnih.gov

| Strategy | Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalyst-Free Routes | Utilize inherent reactivity of starting materials, often under mild heating or microwave irradiation. | Reduced waste, no catalyst separation, lower cost, high atom economy. bohrium.com | Reaction design, solvent effects, alternative energy sources. |

| Sustainable Solvents | Replace traditional organic solvents with water, ethanol, or bio-derived alternatives. | Improved safety, reduced environmental pollution, lower cost. mdpi.com | Solvent screening, reaction optimization in aqueous media. |

| Biocatalysis | Employ enzymes (e.g., lipases) to catalyze esterification or other transformations. | High selectivity, mild reaction conditions (temperature, pH), biodegradable catalyst. nih.govrsc.org | Enzyme discovery and engineering, process optimization, use of whole-cell biocatalysts. nih.gov |

Integration into DNA-Encoded Library (DEL) Synthesis for Chemical Space Expansion

DNA-Encoded Library (DEL) technology has emerged as a powerful tool in drug discovery, enabling the synthesis and screening of billions of compounds simultaneously. nih.gov The structural diversity and quality of these libraries are critically dependent on the repertoire of chemical building blocks used in their construction. x-chemrx.comnih.govchem-space.com

Ethyl 4-(aminomethyl)-2-methylbenzoate is an attractive candidate for inclusion as a building block in DEL synthesis due to its distinct structural features:

A primary amine handle for coupling reactions.

An ethyl ester that can be hydrolyzed to a carboxylic acid for further diversification.

A substituted aromatic core.

Future research will focus on incorporating such novel and diverse building blocks to expand the accessible chemical space. nih.govx-chemrx.comchem-space.com The development of robust, DNA-compatible reactions is essential for this expansion. nih.gov The bifunctional nature of molecules like Ethyl 4-(aminomethyl)-2-methylbenzoate allows for their use as scaffolds, enabling the creation of complex, three-dimensional molecules within the library. chem-space.comrsc.org This strategic expansion of library diversity increases the probability of identifying novel, high-affinity ligands for a wide range of biological targets. nih.govnih.gov

Advanced Mechanistic Insights via Combined Experimental and Theoretical Approaches

A profound understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The future of research in substituted benzoate chemistry will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate complex reaction pathways.

Experimental Kinetic Studies: Techniques such as Hammett and Yukawa-Tsuno analyses will continue to be used to probe structure-reactivity relationships in reactions involving substituted benzoates. researchgate.netnih.gov These studies provide valuable data on the electronic effects of substituents on reaction rates and can help determine the rate-determining step of a reaction. researchgate.netnih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms at a molecular level. nih.govsciencepublishinggroup.com These approaches can be used to calculate transition state energies, predict reaction barriers, and visualize intermediate structures. nih.gov For electrophilic aromatic substitution reactions, computational studies can predict regioselectivity based on the properties of the substituents. nih.govlibretexts.orgmsu.edu

By combining experimental rate data with high-level computational analysis, researchers can build detailed models of reaction mechanisms. researchgate.netnih.gov This integrated approach can resolve ambiguities in proposed pathways and guide the rational design of more efficient catalysts and reaction conditions for the synthesis of compounds like Ethyl 4-(aminomethyl)-2-methylbenzoate.

Exploration of Novel Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of benzoates is well-established, there remains significant potential for discovering novel transformations and reactivity patterns. Future research will venture beyond traditional reactions to unlock new synthetic possibilities.

The functional groups present in Ethyl 4-(aminomethyl)-2-methylbenzoate—the primary amine, the ester, and the substituted aromatic ring—provide multiple sites for exploring new chemistry. wikipedia.org Areas of interest include:

Photocatalysis: The use of light to drive chemical reactions has gained immense traction. Research into the photocatalytic activation of benzoate esters, for instance, could lead to novel carbon-carbon bond-forming reactions under mild conditions. acs.org

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring offers a highly atom-economical approach to creating more complex molecules, bypassing the need for pre-functionalized starting materials.

Novel Cyclization Strategies: The strategic placement of functional groups in Ethyl 4-(aminomethyl)-2-methylbenzoate could be exploited to design new cyclization reactions, leading to the synthesis of novel heterocyclic scaffolds.

Investigating the reactivity of the aminomethyl group in concert with the ester or the aromatic ring could reveal unique reactivity patterns, leading to the development of unprecedented synthetic methodologies.

| Reaction Class | Description | Potential Outcome for Substituted Benzoates |

|---|---|---|

| Photoredox Catalysis | Uses light and a photocatalyst to generate radical intermediates from precursors like benzoate esters. acs.org | New C-C and C-heteroatom bond formations under mild conditions. |

| C-H Functionalization | Directly converts C-H bonds on the aromatic ring to C-C or C-X bonds, avoiding multi-step syntheses. | Efficient late-stage diversification of the benzoate core. |

| Novel Cyclizations | Intramolecular reactions utilizing the amine and ester functionalities to form new ring systems. | Access to novel heterocyclic compounds with potential biological activity. |

Expanding Scope in Non-Clinical Applications and Materials Innovation

Beyond its potential in drug discovery, the chemical architecture of Ethyl 4-(aminomethyl)-2-methylbenzoate and related structures holds promise for applications in materials science and other industrial sectors. Benzoate esters are already used as plasticizers, and benzoic acid derivatives are key intermediates in the synthesis of dyes and fragrances. wikipedia.organnexechem.comwikipedia.org

Future research is expected to explore the utility of bifunctional substituted benzoates as monomers for the synthesis of advanced polymers. The presence of both an amine and an ester (or its corresponding carboxylic acid) functionality allows for the creation of polyamides, polyesters, and poly(ester-amide)s. The specific substitution pattern on the aromatic ring can be used to fine-tune the properties of the resulting materials, such as:

Thermal stability

Mechanical strength

Optical properties

The incorporation of these tailored monomers could lead to the development of high-performance polymers for a variety of applications, from engineering plastics to advanced coatings and films. This represents a significant opportunity to translate the precision of organic synthesis into the realm of materials innovation.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(aminomethyl)-2-methylbenzoate, and how do reaction conditions influence yield?

Ethyl 4-(aminomethyl)-2-methylbenzoate is typically synthesized via reductive amination or nucleophilic substitution. For example, a protocol similar to the synthesis of 1-(aminomethyl)-4-methoxycyclohexanamine involves catalytic hydrogenation of a nitrile intermediate (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) using Raney nickel or palladium on carbon . Reaction optimization includes:

- Solvent selection : Methanol or ethanol for solubility and safety.

- Catalyst loading : 5–10% w/w to balance cost and efficiency.

- Temperature : 40–60°C to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield improvements (70–85%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic techniques are critical for characterizing Ethyl 4-(aminomethyl)-2-methylbenzoate, and what key data should be reported?

Q. How can researchers assess the stability of Ethyl 4-(aminomethyl)-2-methylbenzoate under varying pH and temperature conditions?

Stability studies involve:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions (pH >10) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for Ethyl 4-(aminomethyl)-2-methylbenzoate derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Use 2D NMR (COSY, HSQC) to distinguish between keto-enol forms in derivatives like hydrazones .

- Impurity interference : Employ preparative HPLC or recrystallization to isolate pure fractions before analysis .

- Dynamic effects : Variable-temperature NMR (VT-NMR) to study conformational changes affecting chemical shifts .

Q. How can computational modeling predict the reactivity of Ethyl 4-(aminomethyl)-2-methylbenzoate in complex reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic aromatic substitution : Predict regioselectivity in nitration or halogenation reactions.

- Hydrogen bonding : Analyze interactions with biological targets (e.g., human serum albumin) using molecular docking (AutoDock Vina) . Example Application : Docking scores (binding affinity < –7 kcal/mol) suggest strong interactions with protein active sites .

Q. What experimental designs optimize the synthesis of novel derivatives for biological activity screening?

A combinatorial approach includes:

- Parallel synthesis : React the aminomethyl group with diverse electrophiles (e.g., sulfonyl chlorides, aldehydes) in 96-well plates .

- High-throughput screening (HTS) : Use microplate readers to assess antimicrobial activity (MIC values) against Gram-positive/negative bacteria .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity .

Q. How do competing reaction pathways impact the scalability of Ethyl 4-(aminomethyl)-2-methylbenzoate synthesis?

Key challenges include:

- Byproduct formation : Over-reduction of the nitrile intermediate to primary amines. Mitigate by using milder reductants (NaBH4/NiCl2 instead of H2/Pd) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity but may complicate purification. Switch to ethanol/water mixtures for greener chemistry . Scalability Table :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 75% | 65% (due to heat transfer issues) |

| Purity (HPLC) | >98% | 95% (requires additional crystallization) |

Troubleshooting Experimental Challenges

Q. Why might recrystallization fail to purify Ethyl 4-(aminomethyl)-2-methylbenzoate, and what alternatives exist?

Common issues:

- Low solubility : Use mixed solvents (e.g., ethyl acetate/hexane) or gradient cooling.

- Oily residues : Switch to trituration with cold diethyl ether or silica gel plug filtration . Advanced methods include preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) .

Q. How can researchers validate the biological activity of derivatives without false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.